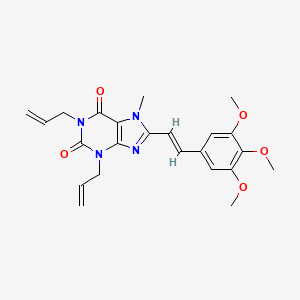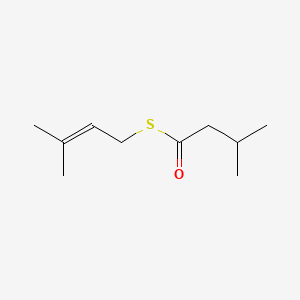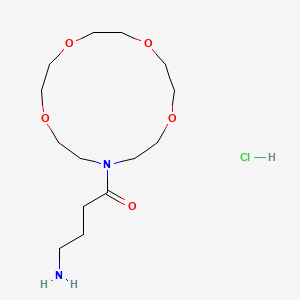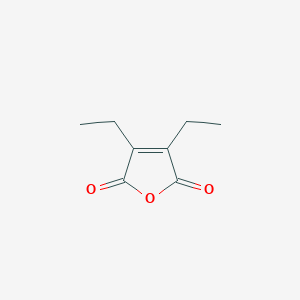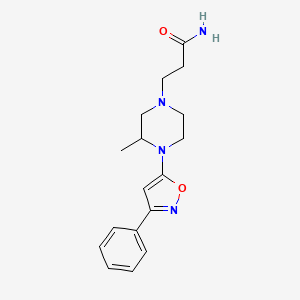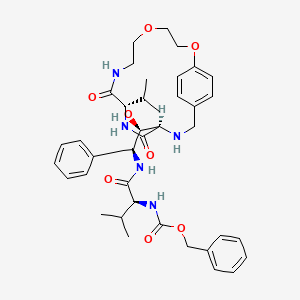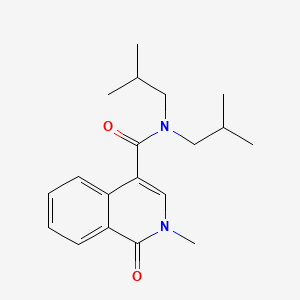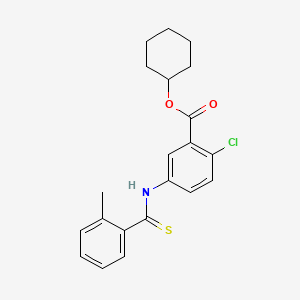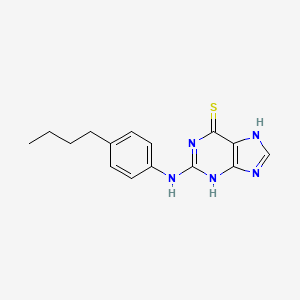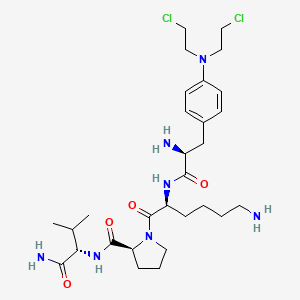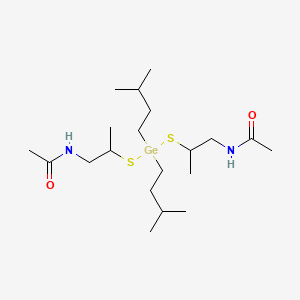
N,N'-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) is a complex organogermanium compound It features a germanium atom bonded to two 3-methylbutyl groups and two thioacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) typically involves the reaction of germanium tetrachloride with 3-methylbutyl lithium to form bis(3-methylbutyl)germanium dichloride. This intermediate is then reacted with thioacetamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more stringent control of reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.
Substitution: The thioacetamide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Germanium dioxide and various organic oxidation products.
Reduction: Germanium hydrides and reduced organic fragments.
Substitution: New organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) involves its interaction with biological molecules or other chemical species. The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The thioacetamide groups can form hydrogen bonds or interact with metal ions, further modulating the compound’s properties.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-methylbutyl)germanium dichloride
- Thioacetamide
- Organosilicon compounds with similar structures
Uniqueness
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) is unique due to the presence of both germanium and thioacetamide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
120627-01-2 |
|---|---|
Fórmula molecular |
C20H42GeN2O2S2 |
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
N-[2-[1-acetamidopropan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropyl]acetamide |
InChI |
InChI=1S/C20H42GeN2O2S2/c1-15(2)9-11-21(12-10-16(3)4,26-17(5)13-22-19(7)24)27-18(6)14-23-20(8)25/h15-18H,9-14H2,1-8H3,(H,22,24)(H,23,25) |
Clave InChI |
JLSUGPNELGMFLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[Ge](CCC(C)C)(SC(C)CNC(=O)C)SC(C)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


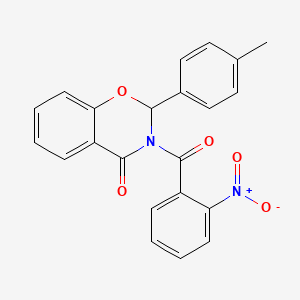
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
